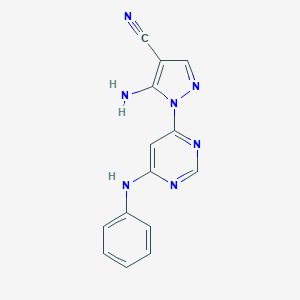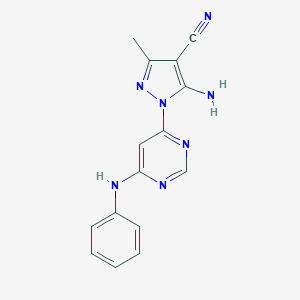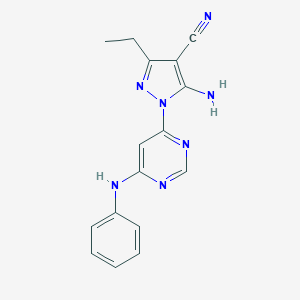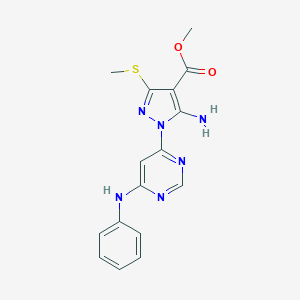![molecular formula C18H20N2O3S B494980 1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B494980.png)
1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-300693 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-300693 involves multiple steps, typically starting with the preparation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, acids, bases, and protective groups to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of WAY-300693 is scaled up using batch or continuous flow reactors. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
WAY-300693 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: WAY-300693 can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
WAY-300693 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-300693 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may influence signaling pathways, gene expression, or metabolic processes, depending on its specific mode of action.
Comparison with Similar Compounds
WAY-300693 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-151693: Known for its interactions with collagenase 3 and its potential therapeutic applications.
WAY-100635: A selective serotonin receptor antagonist with applications in neuropharmacology.
Compared to these compounds, WAY-300693 may exhibit distinct binding affinities, selectivity, and biological effects, making it a valuable tool in research and development.
Properties
Molecular Formula |
C18H20N2O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-ethyl-6-piperidin-1-ylsulfonylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C18H20N2O3S/c1-2-20-15-9-10-16(24(22,23)19-11-4-3-5-12-19)13-7-6-8-14(17(13)15)18(20)21/h6-10H,2-5,11-12H2,1H3 |
InChI Key |
YXQZBKPKJAJEST-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCCC4)C=CC=C3C1=O |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCCC4)C=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyanomethyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494898.png)
![1-[6-methyl-3-(1H-pyrrol-1-yl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]ethanone](/img/structure/B494900.png)
![1-allyl-5-amino-6,8-dicyano-7-(2-furyl)-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium-2-thiolate](/img/structure/B494904.png)
![Ethyl 3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B494905.png)

![ethyl 5-[6-methyl-3-(1H-pyrrol-1-yl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B494907.png)
![3,6-diamino-5-cyano-N-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494908.png)


![1-allyl-5-amino-6,8-dicyano-7-(2-thienyl)-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium-2-thiolate](/img/structure/B494912.png)

![6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B494916.png)
![5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B494918.png)
![5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B494919.png)
